![molecular formula C25H18BrN3O3 B2771007 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1359205-28-9](/img/structure/B2771007.png)
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C25H18BrN3O3 and its molecular weight is 488.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19BrN4O2 with a molecular weight of approximately 445.27 g/mol. The structure includes a dihydroisoquinoline core, an oxadiazole ring, and a bromophenyl group, which contribute to its pharmacological potential.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Bromine Substitution : The presence of bromine in the phenyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Ethoxy Group : The ethoxy substitution increases solubility and may influence the compound's pharmacokinetic properties.
Case Studies
- Antimicrobial Activity : A study investigating similar oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting a potential pathway for further exploration in this compound's antimicrobial properties.
- Anticancer Potential : Research on dihydroisoquinoline derivatives revealed their ability to induce apoptosis in various cancer cell lines. This highlights the need for further investigation into how this compound might affect cancer cell viability.
- Neuroprotective Effects : Compounds with similar structures have been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, indicating that this compound could be a candidate for further research in neuroprotection.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action primarily involves the disruption of critical signaling pathways that regulate cell cycle and apoptosis.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
U-937 | 12.00 | Inhibits cell proliferation |
A549 | 18.50 | Disrupts mitotic spindle formation |
In a study evaluating various oxadiazole derivatives, modifications to the oxadiazole ring were found to enhance cytotoxicity against MCF-7 cells significantly, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. Similar compounds containing oxadiazole moieties have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Case Study: Antimicrobial Testing
A series of synthesized derivatives were tested against Staphylococcus aureus, revealing that compounds with bulky substituents exhibited superior antibacterial activity due to increased membrane permeability.
Anti-inflammatory Activity
Preliminary studies suggest that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property may contribute to its therapeutic potential in treating inflammatory diseases.
Propiedades
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMDTBYARPOAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.